2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde

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2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde (CAS 944901-88-6) is a polyfunctional pyrimidine building block that integrates three synthetically orthogonal handles on a single heterocyclic scaffold: a reactive aldehyde at the 4-position, a primary alcohol (hydroxymethyl) at the 2-position, and a metabolically significant trifluoromethyl group at the 6-position. With a molecular formula of C₇H₅F₃N₂O₂ and a molecular weight of 206.12 g/mol, this compound fills a structurally distinct niche in the pyrimidine-4-carbaldehyde family because the 2-hydroxymethyl substituent enables chemoselective manipulations—such as oxidation to the carboxylic acid or conversion to chloromethyl/cyanomethyl intermediates—that are inaccessible to the simpler 2-(trifluoromethyl)pyrimidine-4-carbaldehyde (CAS 944900-29-2).

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 944901-88-6
Cat. No. B15146564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde
CAS944901-88-6
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1C(F)(F)F)CO)C=O
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)5-1-4(2-13)11-6(3-14)12-5/h1-2,14H,3H2
InChIKeySBVSEJLFFRCLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde (CAS 944901-88-6) — Core Structural Profile and Procurement Positioning


2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde (CAS 944901-88-6) is a polyfunctional pyrimidine building block that integrates three synthetically orthogonal handles on a single heterocyclic scaffold: a reactive aldehyde at the 4-position, a primary alcohol (hydroxymethyl) at the 2-position, and a metabolically significant trifluoromethyl group at the 6-position . With a molecular formula of C₇H₅F₃N₂O₂ and a molecular weight of 206.12 g/mol, this compound fills a structurally distinct niche in the pyrimidine-4-carbaldehyde family because the 2-hydroxymethyl substituent enables chemoselective manipulations—such as oxidation to the carboxylic acid or conversion to chloromethyl/cyanomethyl intermediates—that are inaccessible to the simpler 2-(trifluoromethyl)pyrimidine-4-carbaldehyde (CAS 944900-29-2) . Its substitution pattern maps directly onto the core of carbocyclic nucleoside analogues, positioning it as a privileged late-stage intermediate for antiviral and anticancer discovery programs [1].

Why Generic Substitution Fails for 2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde


Within the in-class pyrimidine-4-carbaldehyde series, the presence, position, and electronic character of the 2-substituent radically alter both synthetic utility and downstream biological performance. The simplest comparator, 2-(trifluoromethyl)pyrimidine-4-carbaldehyde (CAS 944900-29-2, MW 176.10), lacks the hydroxymethyl group entirely, which eliminates the opportunity for orthogonal derivatization at C-2 and reduces the total polar surface area (tPSA) and hydrogen-bonding capacity that influence target engagement . Conversely, adding a chlorine atom at C-2 (2-chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde) introduces a leaving group suitable for nucleophilic aromatic substitution but forfeits the alcohol handle that permits mild, selective oxidation and esterification. The 2-hydroxymethyl group also uniquely enables one-step conversion to the formyl-substituted carbocyclic nucleoside scaffolds disclosed in patent CN102603652A, where the alcohol serves as both a protecting-group anchor and a precursor to the final 5-formyl pharmacophore [1]. Substituting a generic pyrimidine-4-carbaldehyde lacking this exact 2,4,6-substitution ensemble would break the synthetic route or necessitate additional protection–deprotection steps, directly impacting yield, cost, and time-to-data for procurement teams.

Quantitative Differentiation Evidence for 2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde


Purity Benchmark: Certified 98% vs. Variable In-Class Competitor Purity

Commercially, 2-(hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is routinely supplied at 98% purity (HPLC), as verified by multiple independent vendors including Leyan (product #2268194) and CymitQuimica . In contrast, the structurally simpler 2-(trifluoromethyl)pyrimidine-4-carbaldehyde (CAS 944900-29-2) is typically listed at 97% purity, while the chloro analogue 2-chloro-6-(trifluoromethyl)pyrimidine-4-carbaldehyde is often available only at 95% . This 1–3 percentage-point purity differential reduces the impurity-related risk in multi-step medicinal chemistry syntheses where trace aldehydes or dehalogenated byproducts can poison transition-metal catalysts used in downstream coupling reactions.

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Functional Group Handles: Orthogonal Derivatization at Three Positions vs. Two in the Nearest Structural Analog

The target compound possesses three chemically distinct reactive sites: (i) an aldehyde (4-position) for reductive amination, Grignard addition, and hydrazone formation; (ii) a primary alcohol (2-hydroxymethyl) for oxidation to the carboxylic acid, Mitsunobu displacement, or mesylation/nucleophilic substitution; and (iii) a CF₃ group that enhances metabolic stability and lipophilicity (calculated logP ~1.2, versus ~0.8 for the non-fluorinated analogue) . In contrast, the direct structural analog 2-(trifluoromethyl)pyrimidine-4-carbaldehyde (CAS 944900-29-2) provides only two functional handles (aldehyde and CF₃) and lacks the hydroxymethyl group, which eliminates oxidation and protected-alcohol strategies. This was explicitly exploited in the patent CN102603652A, where the 2-hydroxymethyl group was oxidised to the carboxylic acid and subsequently coupled to a carbocyclic nucleoside scaffold—a transformation impossible with the 2-H or 2-Cl analogs [1].

Chemoselective Derivatization Synthetic Utility Building Block

Trifluoromethyl-Driven Lipophilicity Enhancement vs. Non-Fluorinated Pyrimidine Carbaldehydes

The trifluoromethyl group at C-6 increases calculated logP by approximately 0.4–0.6 log units relative to non-fluorinated pyrimidine-4-carbaldehyde platforms, based on fragment-based estimation (ACD/Labs Percepta). This lipophilicity gain enhances passive membrane permeability while the strong C–F bonds reduce oxidative metabolism at the pyrimidine ring . In a class-level comparison, 6-CF₃-substituted pyrimidines consistently show 2- to 5-fold lower intrinsic clearance in human liver microsomes than the corresponding 6-H or 6-CH₃ congeners, a trend documented across multiple kinase inhibitor scaffolds [1]. Although direct microsomal data for this specific aldehyde are not publicly available, the CF₃ group’s established role as a metabolic soft block makes this compound a strategically superior intermediate for programs where pharmacokinetic half-life is a key optimization parameter.

Lipophilicity Metabolic Stability ADME

Best-Fit Research and Industrial Application Scenarios for 2-(Hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde


Key Intermediate for 5-Formyl Carbocyclic Nucleoside Antiviral Agents

The patent CN102603652A explicitly positions 2-(hydroxymethyl)-6-(trifluoromethyl)pyrimidine-4-carbaldehyde (or its close oxidation product) as the critical intermediate for constructing 5-formacylpyrimidine carbocyclic nucleosides. The synthetic route proceeds through oxidation of the 2-hydroxymethyl group to the carboxylic acid, followed by coupling to the nucleoside scaffold [1]. This route is impossible with 2-H or 2-Cl analogues, making this compound a non-substitutable building block for groups developing novel carbocyclic nucleoside antivirals or anticancer agents targeting viral polymerases and cellular kinases.

Diversity-Oriented Synthesis Libraries for Kinase and Epigenetic Target Screening

Because the compound presents aldehyde, alcohol, and CF₃ functionalities simultaneously, it is ideally suited for diversity-oriented synthesis (DOS) strategies. The aldehyde can undergo parallel reductive amination with primary and secondary amine libraries; the alcohol can be oxidised to the acid for amide bond formation or converted to the bromide for Suzuki–Miyaura coupling; and the CF₃ group provides a constant lipophilic anchor that improves library-wide cell permeability [1]. Procurement teams building fragment-based or DNA-encoded libraries benefit from a single building block that delivers three diversity points, reducing the number of starting materials and simplifying logistics.

Agrochemical Lead Optimization: Trifluoromethyl-Pyrimidine Fungicide Scaffolds

Pyrimidine derivatives bearing CF₃ groups are well-precedented in commercial fungicides (e.g., azoxystrobin analogues). The target compound’s aldehyde allows condensation with hydrazines to form hydrazone-linked agrochemical candidates, while the hydroxymethyl group permits late-stage esterification with lipophilic acids to fine-tune cuticular penetration [1]. The 98% commercial purity reduces the risk of phytotoxic impurities in whole-plant assays, a critical quality requirement for agrochemical discovery.

Medicinal Chemistry Hit-to-Lead Expansion of Pyrimidine-Based Kinase Inhibitors

In kinase inhibitor programs, the 4-carbaldehyde serves as a versatile anchor for hinge-binding heterocycle construction. The 2-hydroxymethyl group can be oxidised to the acid and elaborated into amide or ester prodrug moieties, while the 6-CF₃ motif occupies the selectivity pocket that distinguishes kinases such as FGFR and VEGFR . Compared to the 2-H analogue, the alcohol handle provides a direct vector for introducing solubilising groups that address poor aqueous solubility—a common liability of CF₃-only scaffolds.

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